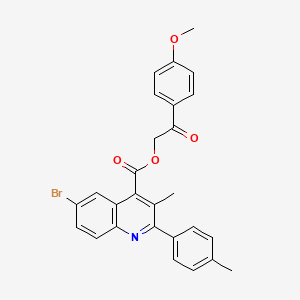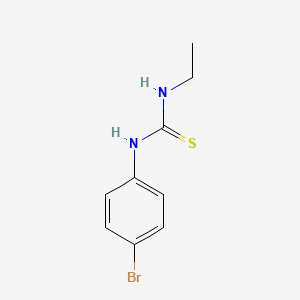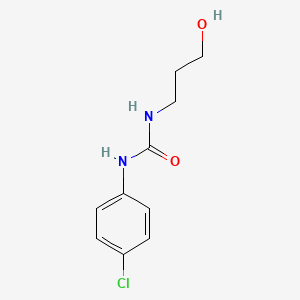![molecular formula C16H13FN4OS B12043345 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12043345.png)
2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(3-fluorophenyl)methylidene]acetohydrazide: , also known by its chemical formula C17H15FN4O2S , is a fascinating compound with potential applications in various fields. Let’s explore its synthesis, reactions, and scientific significance.
Métodos De Preparación
Synthetic Routes
The synthetic route for this compound involves the condensation of 1H-benzimidazole-2-thiol with 3-fluorobenzaldehyde followed by hydrazinolysis. The reaction proceeds as follows:
-
Condensation Step:
- The reaction typically occurs in a suitable solvent (e.g., ethanol or DMF) at an elevated temperature.
- The product is then isolated and purified.
1H-benzimidazole-2-thiol: reacts with to form the desired hydrazone intermediate.
-
Hydrazinolysis Step:
- The hydrazone intermediate is treated with hydrazine hydrate to yield the final compound.
- The reaction conditions are optimized to ensure high yield and purity.
Industrial Production Methods
While industrial-scale production details are proprietary, the compound can be synthesized using similar principles on a larger scale.
Análisis De Reacciones Químicas
Reactivity
Oxidation: The compound may undergo oxidation reactions under appropriate conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions at the aromatic ring or other sites are possible.
Common Reagents and Conditions
Oxidation: Oxidizing agents like or .
Reduction: Reducing agents such as or .
Substitution: Various halogenating agents (e.g., , , or ).
Major Products
- Oxidation may yield sulfone derivatives .
- Reduction could lead to amine derivatives .
- Substitution reactions may produce halogenated compounds .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).
Medicine: Studied for antitumor or antimicrobial properties.
Industry: May find applications in materials science or catalysis.
Mecanismo De Acción
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Comparación Con Compuestos Similares
While no direct analogs exist, compounds with similar functional groups or scaffolds include:
2-(1-ethyl-1H-benzimidazol-2-ylsulfanyl)-acetic acid (4-Cl-benzylidene)-hydrazide: .
Bis-(1H-benzimidazol-2-yl)-methanone: , which serves as a fluorescent probe for detecting phosgene .
Propiedades
Fórmula molecular |
C16H13FN4OS |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(3-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H13FN4OS/c17-12-5-3-4-11(8-12)9-18-21-15(22)10-23-16-19-13-6-1-2-7-14(13)20-16/h1-9H,10H2,(H,19,20)(H,21,22)/b18-9+ |
Clave InChI |
XKBUWRODOQCXNY-GIJQJNRQSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)N/N=C/C3=CC(=CC=C3)F |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NN=CC3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-nitrobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12043305.png)

![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12043317.png)
![{(5Z)-5-[(9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B12043322.png)
![4-Chloro-2-[2-(2-fluoro-phenyl)-pyrrolidin-1-yl]-pyrimidine](/img/structure/B12043327.png)

![2-[(3-hydroxypropyl)amino]-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12043333.png)

![2-methoxy-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B12043337.png)
